molecular formula C6H6 B12790735 3,3'-Bicylopropenyl CAS No. 62595-44-2

3,3'-Bicylopropenyl

Cat. No.: B12790735
CAS No.: 62595-44-2
M. Wt: 78.11 g/mol
InChI Key: HVWGZGIZCKXHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Bicylopropenyl, also known as bicycloprop-2-enyl, is an organic compound with the molecular formula C6H6. It is one of several valence isomers of benzene and can be described as two coupled cyclopropene units. The positions of the alkene groups can vary, leading to different isomers such as bicycloprop-1,2-enyl and bicyclopropen-1-yl .

Preparation Methods

The synthesis of 3,3’-Bicylopropenyl involves a two-step process. Initially, 1,4-bis(trimethylsilyl)buta-1,3-diene reacts with methyllithium and dichloromethane, introducing two cyclopropane rings into the molecule. The resulting bis(2-chloro-3-(trimethylsilyl)cyclopropan-1-yl) compound is then reacted with TBAF (tetra-n-butylammonium fluoride). In this reaction, fluoride couples to the trimethylsilyl group, forming the double bond and forcing the chlorine atom to leave as chloride .

Chemical Reactions Analysis

3,3’-Bicylopropenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: The compound can undergo substitution reactions, particularly involving the alkene groups. Common reagents include halogens and other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of 3,3’-Bicylopropenyl .

Scientific Research Applications

3,3’-Bicylopropenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Bicylopropenyl exerts its effects is primarily through its reactive alkene groups. These groups can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3,3’-Bicylopropenyl is unique due to its structure of two coupled cyclopropene units. Similar compounds include:

These compounds share similar reactivity but differ in stability and specific chemical properties, highlighting the uniqueness of 3,3’-Bicylopropenyl.

Properties

CAS No.

62595-44-2

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

3-cycloprop-2-en-1-ylcyclopropene

InChI

InChI=1S/C6H6/c1-2-5(1)6-3-4-6/h1-6H

InChI Key

HVWGZGIZCKXHJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC1C2C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.